2,4-Dinitroimidazole

Description

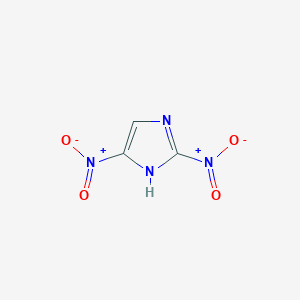

Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-3(5-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDSOXFRYVOGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200136 | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5213-49-0 | |

| Record name | 2,4-Dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5213-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Rearrangement of 1,4-Dinitroimidazole to 2,4-Dinitroimidazole

Abstract

This technical guide provides a comprehensive overview of the thermal rearrangement of 1,4-dinitroimidazole (1,4-DNI) to its more stable isomer, 2,4-dinitroimidazole (2,4-DNI). This isomerization is a critical transformation in the synthesis of advanced energetic materials and pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this reaction, supported by experimental evidence, and present detailed, field-proven protocols for both solvent-based and neat (molten-state) rearrangement. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering both theoretical insights and practical guidance for the successful synthesis and characterization of 2,4-DNI.

Introduction: The Significance of Dinitroimidazoles

Dinitroimidazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest due to their diverse applications. The isomeric pair, 1,4-dinitroimidazole (1,4-DNI) and this compound (2,4-DNI), are central to this field. 1,4-DNI, the kinetically favored product of the nitration of 4(5)-nitroimidazole, is a relatively sensitive and less stable compound.[1][2] In contrast, 2,4-DNI is a thermally stable and insensitive high-energy material with potential applications as an explosive and propellant.[3] The controlled rearrangement of the less stable 1,4-DNI to the more robust 2,4-DNI is, therefore, a process of considerable synthetic and industrial importance.

This guide will provide a detailed exploration of this thermal rearrangement, focusing on the scientific principles that govern the transformation and the practical methodologies to achieve it efficiently and safely.

Mechanism of Rearrangement: An Intramolecular Journey

The thermal conversion of 1,4-DNI to 2,4-DNI involves the migration of a nitro group from the N1 position to the C2 position of the imidazole ring. Mechanistic studies, including mass spectrometry and isotope labeling experiments, have provided strong evidence that this is primarily an intramolecular process.

A seminal study by Brill and coworkers investigated the rearrangement by co-melting unlabeled 1,4-DNI and ¹⁵N-labeled 1,4-DNI (at the N1-NO₂ position). The resulting 2,4-DNI was analyzed by mass spectrometry, which showed no evidence of ¹⁵N scrambling between molecules. This crucial finding strongly supports a mechanism where the nitro group migrates within the same molecule, rather than detaching and reattaching to a different molecule (an intermolecular pathway).

The proposed intramolecular mechanism is believed to proceed through a high-energy transition state, possibly involving a transient intermediate where the nitro group is partially bonded to both the N1 and C2 positions. The driving force for this rearrangement is the greater thermodynamic stability of the 2,4-dinitro isomer.

Caption: Proposed intramolecular mechanism for the thermal rearrangement.

Experimental Protocols: A Tale of Two Methodologies

The thermal rearrangement of 1,4-DNI to 2,4-DNI can be effectively carried out using two primary methods: a solvent-based approach and a neat, or molten-state, procedure. The choice between these methods depends on factors such as scale, desired purity, and safety considerations.

Synthesis of the Starting Material: 1,4-Dinitroimidazole (1,4-DNI)

A reliable synthesis of the starting material is paramount. The following protocol is a well-established method for the preparation of 1,4-DNI from 4(5)-nitroimidazole.

Protocol 1: Synthesis of 1,4-Dinitroimidazole

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4(5)-nitroimidazole in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add fuming nitric acid to the cooled solution while maintaining the temperature below 10 °C.

-

Dehydration: After the addition of nitric acid is complete, add acetic anhydride dropwise, again ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. The product is typically a white to pale yellow solid.

Method A: Solvent-Based Thermal Rearrangement

This method involves heating 1,4-DNI in a high-boiling point solvent. Chlorobenzene is a commonly used solvent for this purpose.[2][4]

Protocol 2: Solvent-Based Rearrangement

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-DNI in chlorobenzene.

-

Heating: Heat the mixture to reflux (approximately 130-140 °C) and maintain this temperature for 4-5 hours.[4] The 1,4-DNI will dissolve as the reaction progresses.

-

Crystallization: Upon completion of the reaction (monitored by TLC), cool the solution to room temperature. The 2,4-DNI product will crystallize out of the solution.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent (e.g., hexane or cold chlorobenzene), and dry under vacuum.

Method B: Neat (Molten-State) Thermal Rearrangement

This solvent-free method involves heating 1,4-DNI above its melting point until the rearrangement is complete.[3] This approach is often simpler and avoids the use of solvents, which can be advantageous for larger-scale synthesis and from a green chemistry perspective.

Protocol 3: Neat (Molten-State) Rearrangement

-

Reaction Setup: Place the 1,4-DNI powder in a suitable reaction vessel (e.g., a beaker or a flask) equipped with a magnetic stirrer.

-

Heating: Gently heat the 1,4-DNI to its melting point (approximately 95-98 °C) using an oil bath.[3]

-

Reaction: Maintain the molten state with stirring. The rearrangement is typically complete within 20-30 minutes. The progress can be monitored by taking small aliquots and analyzing them by TLC or melting point.

-

Cooling and Isolation: Once the rearrangement is complete, cool the molten material to room temperature. The resulting solid is 2,4-DNI. The product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

References

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - Ammonium 2,4,5-trinitroimimidazole & other nitrated imidazoles - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. US5387297A - this compound- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 4. US8119679B2 - Method for preparation of this compound which is an intermediate for insensitive meltcastable molecular explosive - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 2,4-Dinitroimidazole

This guide provides an in-depth technical analysis of 2,4-Dinitroimidazole (2,4-DNI) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the unambiguous identification and characterization of this important heterocyclic compound.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₃H₂N₄O₄.[1] Its structure consists of an imidazole ring substituted with two nitro groups at positions 2 and 4. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[2][3] Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing purity, and understanding its chemical behavior.

This guide will systematically detail the expected spectroscopic signatures of this compound, explain the underlying principles for spectral interpretation, and provide standardized protocols for data acquisition.

Molecular Structure and Isomerism

It is crucial to distinguish this compound from its isomers, such as 1,4-dinitroimidazole and 4,5-dinitroimidazole, as they exhibit distinct spectroscopic and chemical properties. The positioning of the nitro groups and the tautomeric nature of the imidazole ring significantly influence the electronic environment of the molecule and, consequently, its spectral features.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the imidazole ring. Due to the acidic nature of the N-H proton and the presence of quadrupolar nitrogen atoms, peak broadening is a common feature in the NMR spectra of imidazoles. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is generally preferred for its ability to dissolve a wide range of polar compounds and to engage in hydrogen bonding, which can sharpen N-H signals.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the proton on the imidazole ring and the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C5-H | 8.6 - 9.0 | Singlet | The electron-withdrawing nitro groups deshield this proton, shifting it significantly downfield. |

| N1-H | 11.0 - 14.0 | Broad Singlet | This proton is acidic and its chemical shift is highly dependent on solvent and concentration. |

Note: The chemical shift value for C5-H is supported by patent literature, which reports a signal at 8.6 ppm, albeit in CDCl₃.[4] The N-H proton signal is reported at 11.7 ppm in the same solvent.[4]

Interpretation: The presence of a single aromatic proton signal in the downfield region is a key indicator of a 2,4-disubstituted imidazole. The broadness of the N-H signal is characteristic and its exchange with D₂O can be used for confirmation.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are significantly influenced by the electronegative nitro groups and the ring nitrogen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 145 - 155 | Attached to two nitrogen atoms and a nitro group, this carbon is highly deshielded. |

| C4 | 135 - 145 | Attached to a nitro group, this carbon is also significantly deshielded. |

| C5 | 120 - 130 | This carbon is the least deshielded of the ring carbons. |

Interpretation: The three distinct signals in the aromatic region confirm the presence of three unique carbon environments in the imidazole ring. The significant downfield shifts of C2 and C4 are characteristic of the attachment of electron-withdrawing nitro groups.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64, depending on sample concentration

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from the nitro groups, the imidazole ring, and the N-H bond.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C=N Stretch (ring) | 1600 - 1650 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C-N Stretch (ring) | 1250 - 1350 | Medium |

| C-H Bend (out-of-plane) | 800 - 900 | Medium to Strong |

Note: These are expected frequency ranges based on characteristic group frequencies and data from related nitroaromatic compounds.[8][9]

Interpretation: The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups are the most characteristic features of the IR spectrum. The broad N-H stretch and the aromatic C-H stretch further confirm the imidazole structure.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique that can be used.

Molecular Ion: The molecular formula C₃H₂N₄O₄ gives a molecular weight of approximately 158.07 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 158.

Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, primarily involving the loss of the nitro groups.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Key Fragments:

| m/z | Proposed Fragment | Loss from Parent/Fragment |

| 158 | [C₃H₂N₄O₄]⁺ (Molecular Ion) | - |

| 112 | [C₃H₂N₃O₂]⁺ | Loss of NO₂ |

| 96 | [C₃H₂N₃O]⁺ | Loss of NO₂ and O |

| 82 | [C₃H₂N₂O]⁺ | Loss of 2x NO |

| 66 | [C₃H₂N₂]⁺ | Loss of 2x NO₂ |

| 46 | [NO₂]⁺ | Nitro group |

Note: The fragmentation pattern is based on general principles of mass spectrometry for nitroaromatic compounds and available data for related molecules.[10][11]

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as acetone or ethyl acetate.

-

Gas Chromatography (GC) Parameters:

-

Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-200 amu

-

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The ¹H NMR spectrum reveals the presence of a single proton on the imidazole ring in a highly deshielded environment. The predicted ¹³C NMR spectrum further confirms the carbon framework with three distinct signals. The IR spectrum is characterized by strong absorptions from the two nitro groups. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern involving the loss of nitro groups. The combination of these techniques provides a robust and reliable method for the identification and characterization of this compound.

References

- 1. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-Amino-2,4-Dinitroimidazole Optimized by Online Infrared Spectroscopy and its Energetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5387297A - this compound- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Core Shell Investigation of 2-nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methyl-4-nitroimidazole(696-23-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dinitroimidazole

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,4-Dinitroimidazole (2,4-DNI), a promising insensitive high-explosive material. This document is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development. It delves into the fundamental thermal properties of 2,4-DNI, its decomposition mechanisms, and the kinetic parameters governing its thermal degradation. The guide emphasizes experimental methodologies, data interpretation, and safety considerations, offering a holistic understanding of this important energetic compound.

Introduction: The Significance of this compound

This compound (2,4-DNI) has garnered significant attention within the energetic materials community due to its favorable combination of high performance and low sensitivity to external stimuli such as impact and friction.[1][2] Compared to traditional explosives like RDX and HMX, 2,4-DNI exhibits enhanced thermal stability, making it a viable candidate for applications in insensitive munitions (IM) and propellant formulations.[1][2] Its molecular structure, featuring a nitro-substituted imidazole ring, contributes to its energetic properties and stability.[3][4] The aromaticity of the imidazole ring is a key factor in enhancing the stability of this class of energetic materials.[3] This guide will explore the critical aspects of its thermal behavior, providing a foundation for its safe handling, formulation, and application.

Thermal Behavior and Stability Assessment

The thermal stability of an energetic material is a critical parameter that dictates its storage, handling, and operational limits. For 2,4-DNI, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing its response to heat.

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides valuable information on phase transitions (like melting) and exothermic decomposition processes. Studies have shown that 2,4-DNI exhibits a distinct exothermic decomposition peak, with the peak temperature varying depending on the heating rate. For instance, one study reported a decomposition peak temperature of 257.2°C.[1] Another study on a lithium salt of 2,4-DNI (Li-DNI) showed an endothermic melting peak at 84.5°C followed by an exothermic decomposition peak at 310.7°C.[5] The ignition temperature of pure 2,4-DNI has been measured to be 285°C.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for understanding the decomposition process in terms of mass loss. TGA experiments on 2,4-DNI have demonstrated that it decomposes in multiple steps, with a total weight loss of approximately 92%.[1]

Table 1: Summary of Thermal Properties of 2,4-DNI and its Derivatives

| Property | Value | Reference |

| Ignition Temperature (Pure 2,4-DNI) | 285 °C | [1] |

| Decomposition Peak (DSC) | 257.2 °C | [1] |

| Melting Peak (Li-DNI) | 84.5 °C | [5] |

| Decomposition Peak (Li-DNI) | 310.7 °C | [5] |

| Total Weight Loss (TGA) | ~92% | [1] |

| Activation Energy (Ea) | 205 ± 15 kJ/mol | [1] |

| Activation Energy (Li-DNI) | 153.3 kJ/mol | [5] |

Decomposition Mechanism and Products

Understanding the decomposition pathway of 2,4-DNI is fundamental to predicting its behavior and ensuring its safe application. Both experimental and theoretical studies have been conducted to elucidate the complex chemical reactions that occur upon heating.

Proposed Decomposition Pathways

The thermal decomposition of nitroimidazoles is a multifaceted process. Theoretical and experimental evidence suggests that the initial steps involve the cleavage of the C-NO2 or N-NO2 bonds.[3] A key proposed mechanism involves a nitro-nitrite isomerization, which is then followed by the elimination of NO.[3] This is in contrast to some other energetic materials where NO2 elimination is the dominant initial step.[3]

The major gaseous products identified from the solid-phase thermal decomposition of 2,4-DNI include NO, CO2, CO, N2, HNCO, and H2O.[6] Minor gaseous products such as HCN, C2N2, NO2, and NH3 have also been detected.[6] The decomposition also results in a thermally stable solid residue, which is suggested to have a polyurea- and polycarbamate-like structure.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. US5387297A - this compound- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 3. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition behavior of energetic lithium salt of -2,4-dinitroimidazole and its catalytic effect on thermolysis of AP [gthjjs.spacejournal.cn]

- 6. Solid-phase thermal decomposition of this compound (2,4-DNI) - UNT Digital Library [digital.library.unt.edu]

The Dual Identity of 2,4-Dinitroimidazole: From Hypoxia Radiosensitizer to Insensitive High-Energy Material

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroimidazole (2,4-DNI) is a heterocyclic nitroaromatic compound that holds a unique position in the landscape of chemical research, embodying a remarkable duality in its applications. Initially investigated for its potential in cancer therapy as a radiosensitizer for hypoxic tumors, it was later recognized for its favorable characteristics as a thermally stable and insensitive high-energy material. This guide provides a comprehensive technical overview of the history, discovery, synthesis, properties, and applications of 2,4-DNI, offering insights for professionals in drug development and materials science.

PART 1: Historical Context and Discovery

The exploration of nitroimidazoles as therapeutic agents began in the mid-20th century, with a primary focus on their antimicrobial properties. However, their potential as radiosensitizers for treating solid tumors, which often contain oxygen-deficient (hypoxic) regions resistant to radiation therapy, soon became an area of intense research.

The synthesis and investigation of various dinitroimidazole isomers were undertaken to develop more effective and less toxic radiosensitizers than the leading compounds of the time, such as misonidazole.[1] It was within this context that this compound and its derivatives were first synthesized and evaluated. Early studies in the late 1970s and early 1980s demonstrated that this compound-1-ethanol, a derivative of 2,4-DNI, exhibited a greater radiosensitizing effect at lower cytotoxicity compared to misonidazole in HeLa S3 cells.[1]

A significant breakthrough in the synthesis of 2,4-DNI itself was the discovery of its formation through the thermal rearrangement of its isomer, 1,4-dinitroimidazole (1,4-DNI).[2] This method proved to be an efficient route to obtaining 2,4-DNI. While initially explored for its pharmacological potential, the inherent energetic properties of a molecule with multiple nitro groups did not go unnoticed. A pivotal moment in the history of 2,4-DNI was the recognition of its potential as an insensitive high-energy material, as detailed in a 1995 patent.[2] This patent highlighted its excellent thermal stability and insensitivity to impact, positioning it as a safer alternative to conventional explosives like RDX and HMX.

PART 2: Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the thermal rearrangement of 1,4-dinitroimidazole. This process involves the intramolecular migration of a nitro group from the N1 position to the C2 position of the imidazole ring.

Experimental Protocol: Synthesis of 1,4-Dinitroimidazole

This protocol is adapted from the procedure described in U.S. Patent 5,387,297.[2]

Materials:

-

4-nitroimidazole

-

Glacial acetic acid

-

Nitric acid (98%)

-

Acetic anhydride

-

Crushed ice

-

Deionized water

Procedure:

-

Dissolve 8.87 g of 4-nitroimidazole in 17.8 ml of glacial acetic acid in a flask and cool the mixture to 0°C in an ice bath.

-

While stirring continuously and maintaining the temperature below 5°C, add 4.8 ml of 98% nitric acid dropwise over a period of 30 minutes.

-

To this mixture, add 15 ml of acetic anhydride dropwise at 0°C over 2 hours.

-

Continue stirring the mixture at room temperature for an additional 8 hours. The solution will turn a golden yellow color.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Filter the resulting precipitate, wash it thoroughly with cold deionized water to remove any residual acid, and dry it under vacuum.

-

The final product is 1,4-dinitroimidazole.

Expected Yield: Approximately 8.5 g.

Experimental Protocol: Thermal Rearrangement to this compound

This protocol is also adapted from U.S. Patent 5,387,297.[2]

Materials:

-

1,4-dinitroimidazole

-

Chlorobenzene (optional, for solution-phase rearrangement)

Procedure (Melt Phase):

-

Place 2 g of 1,4-dinitroimidazole in an open beaker.

-

Slowly heat the beaker to 95-98°C and maintain this temperature for 25 minutes. The compound will melt.

-

Cool the beaker to room temperature. A smooth transformation from the molten 1,4-DNI to an amorphous powder of 2,4-DNI will be observed.

Procedure (Solution Phase):

-

Suspend 2.3 g of 1,4-dinitroimidazole in 40 ml of chlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture with stirring at 120-125°C for 4 hours.

-

Cool the solution to room temperature.

-

Filter the precipitate and dry it to yield amorphous this compound.

Expected Yield: Approximately 2.1 g.

Reaction Mechanism

The thermal rearrangement of 1,4-dinitroimidazole to this compound is believed to proceed through an intramolecular migration of the nitro group. Isotope labeling studies have been conducted to elucidate the mechanism, suggesting a complex process that avoids a simple dissociation-recombination of the nitro group.[3]

Diagram of the Synthesis of this compound

Caption: Synthesis pathway of this compound from 4-Nitroimidazole.

PART 3: Physicochemical Properties and Characterization

This compound is a crystalline solid with a high melting point and good thermal stability. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₄O₄ | [4] |

| Molar Mass | 158.07 g/mol | [4] |

| Appearance | Amorphous powder/crystalline solid | [2] |

| Melting Point | 264-267 °C | [2] |

| Density | 1.770 g/cm³ | [5] |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

Crystal Structure

A single-crystal X-ray diffraction study has confirmed the structure of 2,4-DNI. It crystallizes in the orthorhombic space group Pbca. The imidazole ring is planar, and the nitro groups are twisted out of the plane of the ring. The molecular packing consists of infinite chains of 2,4-DNI molecules connected by hydrogen bonds.[5]

Diagram of the this compound Molecular Structure

Caption: Molecular structure of this compound.

PART 4: Applications

The dual nature of this compound is evident in its distinct areas of application: as a radiosensitizer in oncology and as an insensitive high-energy material in explosives and propellants.

Application as a Hypoxia Radiosensitizer

Hypoxic cells in solid tumors are a major cause of resistance to radiotherapy. Electron-affinic compounds, such as nitroimidazoles, can mimic the radiosensitizing effect of oxygen. They "fix" the radiation-induced damage in cellular macromolecules, particularly DNA, preventing its repair and leading to cell death.

Derivatives of 2,4-DNI have shown significant promise in this area. For instance, this compound-1-ethanol was found to be a more potent radiosensitizer than misonidazole, requiring a much lower concentration to achieve the same enhancement ratio, and exhibiting lower cytotoxicity.[1] This suggests a potentially wider therapeutic window for 2,4-DNI-based radiosensitizers.

Mechanism of Action as a Radiosensitizer:

-

Bioreduction: Under hypoxic conditions, the nitro group of the imidazole is reduced by cellular reductases.

-

Formation of Reactive Species: This reduction process generates reactive intermediates, including nitroso, hydroxylamino, and amino derivatives.

-

DNA Damage Fixation: These reactive species can react with and "fix" the free radical damage induced in DNA by ionizing radiation, making it irreparable.

Diagram of the Radiosensitization Mechanism

Caption: Simplified mechanism of 2,4-DNI as a radiosensitizer.

Application as an Insensitive High-Energy Material

The presence of two nitro groups on the imidazole ring gives 2,4-DNI significant energetic properties. However, unlike many conventional explosives, it exhibits remarkable insensitivity to shock, friction, and impact. This combination of high performance and enhanced safety makes it an attractive candidate for various applications in modern ordnance and propellants.

Performance Characteristics:

| Property | This compound | RDX | HMX | TATB | Reference |

| Detonation Velocity (m/s) | ~8,500 | ~8,750 | ~9,100 | ~7,350 | [2][6] |

| Impact Sensitivity | Less sensitive | More sensitive | More sensitive | Less sensitive | [2] |

| Thermal Stability | Excellent | Good | Good | Excellent | [2] |

The performance of 2,4-DNI is approximately 30% better than that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a well-known insensitive high explosive.[2] Its good oxygen balance also contributes to its effectiveness as a propellant.[2]

Rationale for Insensitivity:

The insensitivity of 2,4-DNI is attributed to its stable crystal structure, which features extensive hydrogen bonding.[5] This network of intermolecular interactions helps to dissipate energy from mechanical stimuli, reducing the likelihood of initiation.

Conclusion

This compound stands as a testament to the often-unexpected discoveries that arise from fundamental chemical research. Its journey from a potential anticancer agent to a high-performance, insensitive explosive highlights the diverse and valuable properties that can be engineered into a single molecular scaffold. For researchers in drug development, the radiosensitizing potential of 2,4-DNI and its derivatives continues to be an area of interest for overcoming tumor hypoxia. For materials scientists, its combination of energy and insensitivity offers a promising avenue for the development of safer and more reliable energetic materials. Continued investigation into the synthesis, formulation, and application of this compound is likely to unlock further potential in both of these critical fields.

References

- 1. A comparative study on the radiosensitizing effects and cytotoxic properties of misonidazole and this compound-1-ethanol in HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5387297A - this compound- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C3H2N4O4 | CID 21275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

The Solubility of 2,4(5)-Dinitroimidazole in Organic Solvents: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the solubility characteristics of 2,4(5)-Dinitroimidazole (2,4(5)-DNI), a significant energetic material and a precursor in the synthesis of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed experimental protocols for its determination, and underscores the critical safety measures required for its handling.

Introduction: The Significance of 2,4(5)-Dinitroimidazole

2,4(5)-Dinitroimidazole is a heterocyclic organic compound of considerable interest due to its energetic properties and its role as a versatile building block in organic synthesis.[1][2] Its utility in various applications, from energetic formulations to the development of novel therapeutic agents, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that governs its purification, formulation, and reaction kinetics. This guide aims to provide a comprehensive understanding of the solubility of 2,4(5)-DNI in a range of organic solvents, empowering researchers to optimize their processes and ensure safe and efficient handling.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent. For 2,4(5)-Dinitroimidazole, a polar molecule with hydrogen bonding capabilities, its interaction with solvent molecules is multifaceted.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[3][4] A solute is predicted to be soluble in a solvent when their respective HSPs are similar. The HSPs for various organic solvents are well-documented, and methods exist for the estimation of HSPs for new molecules based on their structure.[5][6]

The general trend observed is that the solubility of 2,4(5)-DNI is higher in polar aprotic solvents that can engage in strong dipole-dipole interactions and hydrogen bonding.

Quantitative Solubility Data

A systematic study by Lian et al. (2022) provides valuable experimental data on the solubility of 2,4(5)-DNI in eleven pure organic solvents at temperatures ranging from 278.15 K to 323.15 K.[1] The following table summarizes the mole fraction solubility (x) of 2,4(5)-DNI at two representative temperatures.

| Solvent | Dielectric Constant (approx.) | Hansen Parameters (δd, δp, δh) (MPa½) | Mole Fraction Solubility (x) at 298.15 K | Mole Fraction Solubility (x) at 313.15 K |

| Acetone | 20.7 | 15.5, 10.4, 7.0 | 0.0381 | 0.0632 |

| Acetonitrile | 37.5 | 15.3, 18.0, 6.1 | 0.0215 | 0.0347 |

| 1,4-Dioxane | 2.2 | 17.5, 1.8, 9.0 | 0.0198 | 0.0335 |

| Ethyl Acetate | 6.0 | 15.8, 5.3, 7.2 | 0.0156 | 0.0264 |

| Methanol | 32.7 | 14.7, 12.3, 22.3 | 0.0123 | 0.0203 |

| Isopropyl Alcohol | 19.9 | 15.8, 6.1, 16.4 | 0.0069 | 0.0118 |

| 1,2-Dichloroethane | 10.4 | 18.0, 7.4, 4.1 | 0.0032 | 0.0058 |

| Chlorobenzene | 5.6 | 19.0, 4.3, 2.0 | 0.0018 | 0.0034 |

| Toluene | 2.4 | 18.0, 1.4, 2.0 | 0.0009 | 0.0017 |

| Benzene | 2.3 | 18.4, 0.0, 2.0 | 0.0008 | 0.0015 |

| Water | 80.1 | 15.5, 16.0, 42.3 | 0.0045 | 0.0071 |

Note: Hansen Solubility Parameter values are approximate and sourced from publicly available databases.[7][8][9][10][11] The solubility data is extracted from the graphical representations in Lian et al. (2022).[1]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[12][13][14][15] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Principle

A supersaturated solution of 2,4(5)-DNI in the solvent of interest is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the liquid phase is then determined analytically.

Materials and Equipment

-

2,4(5)-Dinitroimidazole (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of 2,4(5)-DNI in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for the analytical determination.

-

-

Sample Preparation:

-

Add an excess amount of solid 2,4(5)-DNI to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[12]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solids. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2,4(5)-DNI.[16][17][18][19][20][21][22]

-

-

Data Analysis and Validation:

-

Using the calibration curve, calculate the concentration of 2,4(5)-DNI in the saturated solution.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

The consistency of results from samples taken at different equilibration times serves as an internal validation of the method.

-

Experimental Workflow Diagram```dot

Caption: Hierarchy of Controls for Safe Handling of 2,4(5)-DNI.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2,4(5)-Dinitroimidazole in organic solvents. By understanding the theoretical principles, utilizing the provided quantitative data, and adhering to the detailed experimental and safety protocols, researchers can confidently and safely work with this important compound. The presented information serves as a critical resource for optimizing processes in both research and development, ultimately contributing to the advancement of science and technology in fields where 2,4(5)-DNI plays a crucial role.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hansen-solubility.com [hansen-solubility.com]

- 4. kinampark.com [kinampark.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. scribd.com [scribd.com]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. improvedpharma.com [improvedpharma.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Computational Analysis of Dinitroimidazole-Based Energetic Materials

Foreword

Dinitroimidazoles represent a pivotal class of energetic materials, offering a compelling balance of high performance and reduced sensitivity compared to traditional explosives like TNT and RDX.[1][2] As the demand for safer, more powerful, and environmentally benign energetic compounds grows, the ability to predict their properties before undertaking hazardous and costly synthesis becomes paramount. Computational chemistry has emerged as an indispensable tool in this endeavor, providing a robust framework for the in silico design and characterization of novel materials.[3][4] This guide provides researchers, scientists, and drug development professionals—who may also work with nitroimidazole derivatives for their pharmacological properties—with an in-depth overview of the theoretical methodologies used to study dinitroimidazoles.[5][6] We will explore the causality behind methodological choices, detail validated computational protocols, and demonstrate how these techniques elucidate the critical structure-property relationships that govern performance and safety.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any computational prediction hinges on the selection of an appropriate theoretical method. For dinitroimidazoles, a multi-faceted approach is often necessary, combining different levels of theory to capture various molecular and bulk properties.

Density Functional Theory (DFT): The Workhorse for Energetic Materials

Density Functional Theory (DFT) stands as the most widely used method in the computational study of energetic materials due to its excellent balance of computational cost and accuracy.[7] It allows for the reliable calculation of molecular geometries, electronic structures, and thermodynamic properties for molecules the size of dinitroimidazoles.

-

Causality of Choice : DFT methods are effective because they approximate the complex many-electron problem by focusing on the electron density. For energetic materials, where charge distribution and electrostatic potential are key to understanding sensitivity, this is a significant advantage.

-

Common Functionals and Basis Sets :

-

Functionals : Hybrid functionals like B3LYP , B3PW91 , and B3P86 are frequently employed.[8][9][10] B3LYP is a popular starting point, while B3PW91 and B3P86 have also shown excellent agreement with experimental data for nitroaromatic compounds.[10]

-

Basis Sets : Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVDZ are standard choices.[7][9] The inclusion of polarization (d,p) and diffuse + functions is critical for accurately describing the electron distribution around the electronegative nitro groups.

-

Ab Initio Methods: For Higher Accuracy Benchmarks

While more computationally demanding, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD(T)) serve as a "gold standard" for benchmarking DFT results.[8]

-

Causality of Choice : These methods more rigorously account for electron correlation, which can be important for specific calculations where DFT might struggle, such as accurately predicting the rotational barriers of nitro groups.[8] They are often used to validate the chosen DFT functional for a specific class of molecules before applying it to a larger set of derivatives.

Molecular Dynamics (MD): Simulating Dynamics and Decomposition

To understand the behavior of dinitroimidazoles under thermal stress or shock, static quantum chemical calculations are insufficient. Molecular Dynamics (MD) simulations model the time-evolution of a system, providing insights into thermal decomposition pathways and detonation phenomena.

-

Causality of Choice : MD simulations allow for the study of dynamic processes that are inaccessible through geometry optimizations alone.

-

DFT-Based MD (e.g., DFTB-MD) : This method uses a simplified DFT approach to simulate the initial stages of chemical decomposition, revealing bond-breaking and formation events at various temperatures.[1]

-

Reactive Force Field MD (ReaxFF) : For larger systems and longer timescales needed to simulate full detonation, ReaxFF provides a computationally feasible alternative. It uses a force field that can dynamically model chemical reactions.[11][12]

-

A Validated Computational Workflow for Property Prediction

This section outlines a comprehensive, step-by-step protocol for predicting the key performance and safety characteristics of dinitroimidazole isomers. This workflow is designed as a self-validating system, where each step builds logically upon the last.

Diagram: Computational Workflow

Caption: A typical workflow for the computational prediction of energetic material properties.

Experimental Protocol: Step-by-Step Guide

Objective: To calculate the heat of formation, detonation properties, and stability indicators for a dinitroimidazole molecule (e.g., 2,4-Dinitroimidazole).

Software: Gaussian 16 or a similar quantum chemistry package.[9]

-

Step 1: Geometry Optimization

-

Action: Build the initial 3D structure of the dinitroimidazole isomer.

-

Method: Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.[7]

-

Causality: An accurate molecular structure is the foundation for all subsequent property calculations. Errors in geometry will propagate through the entire workflow.

-

-

Step 2: Vibrational Frequency Analysis

-

Action: Perform a frequency calculation at the same level of theory used for optimization.

-

Method: The calculation yields vibrational modes and frequencies.

-

Causality & Validation: This step is crucial for two reasons:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamics: The results are used to calculate the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for accurate thermochemical calculations.

-

-

-

Step 3: Heat of Formation (HOF) Calculation

-

Action: Calculate the gas-phase heat of formation (ΔHf), a primary indicator of energy content.[13]

-

Method: Employ an isodesmic reaction scheme. This involves creating a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This conservation helps cancel out systematic errors inherent in the computational method.[14][15]

-

Example Isodesmic Reaction for this compound: this compound + 2 * Benzene → Imidazole + 2 * Nitrobenzene

-

Calculation:

-

Optimize and perform frequency calculations for all molecules in the reaction (reactant and products).

-

Calculate the total enthalpy (H) for each species.

-

Calculate the reaction enthalpy: ΔHrxn = ΣHproducts - ΣHreactants.

-

Calculate the HOF of the target molecule: ΔHf (target) = [ΣΔHf (products) - ΣΔHf (reactants, known)] - ΔHrxn. Use well-established experimental HOF values for the known molecules (e.g., Benzene, Imidazole, Nitrobenzene).

-

-

-

Step 4: Detonation Performance Prediction

-

Action: Estimate the detonation velocity (D) and detonation pressure (P).

-

Method: Use the empirical Kamlet-Jacobs (K-J) equations, which are widely used for their reliability.[16]

-

D = 1.01 * (N * M^0.5 * Q^0.5)^0.5 * (1 + 1.30 * ρ)

-

P = 1.558 * ρ^2 * N * M^0.5 * Q^0.5 Where:

-

ρ: Crystal density (g/cm³). This can be estimated from the calculated molecular volume or, more accurately, from experimental X-ray crystal structure data if available.[17][18]

-

N: Moles of detonation gases per gram of explosive.

-

M: Average molecular weight of the gases.

-

Q: Heat of detonation (cal/g), derived from the calculated HOF.

-

-

Causality: These equations provide a direct link between the fundamental thermochemical properties (HOF, elemental composition) and the bulk performance of the energetic material.

-

-

Step 5: Stability and Sensitivity Assessment

-

Action: Evaluate indicators of thermal stability and sensitivity to initiation.

-

Method 1: Bond Dissociation Energy (BDE):

-

Identify the weakest bond, often the C-NO₂ or N-NO₂ bond, which is considered the "trigger linkage" for decomposition.[9][19]

-

Calculate the BDE as the enthalpy change of the homolytic cleavage of this bond: BDE = H(radical 1) + H(radical 2) - H(parent molecule).[20][21]

-

Causality: A lower BDE generally indicates lower thermal stability, as less energy is required to initiate decomposition.[10]

-

-

Method 2: Electrostatic Potential (ESP) Analysis:

-

Map the ESP onto the molecule's electron density surface.

-

Causality: Regions of strong positive potential (often near nitro groups) indicate electron-deficient areas susceptible to nucleophilic attack, which can be a factor in sensitivity.[1][9] A more balanced ESP distribution is often associated with lower sensitivity.

-

-

Method 3: HOMO-LUMO Energy Gap:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Causality: The energy gap (ELUMO - EHOMO) is an indicator of chemical reactivity. A larger gap generally correlates with higher kinetic stability and lower sensitivity to initiation.[9]

-

-

Comparative Analysis of Dinitroimidazole Isomers

The true power of these computational methods lies in their ability to perform comparative studies. By applying the workflow to different isomers (1,4-DNI, 2,4-DNI, 4,5-DNI) and their derivatives, we can elucidate crucial structure-property relationships.

Diagram: Structure-Property Relationships

Caption: Key relationships between molecular structure and energetic properties.

Quantitative Data Summary

The table below presents a synthesis of typical computational results for key dinitroimidazole isomers, illustrating how these properties vary with structure.

| Property | 1,4-Dinitroimidazole (1,4-DNI) | This compound (2,4-DNI) | 4,5-Dinitroimidazole (4,5-DNI) | Reference Explosive (RDX) |

| Structure | N-NO₂ and C-NO₂ | Two C-NO₂ | Two C-NO₂ | Cyclic Nitramine |

| Heat of Formation (kJ/mol) | Higher | Moderate | Moderate | ~+80 |

| Calculated Density (g/cm³) | ~1.75 | ~1.77 | ~1.80 | 1.82 |

| Trigger Bond | N-NO₂ | C-NO₂ | C-NO₂ | N-NO₂ |

| Calculated BDE (kJ/mol) | Lower (less stable)[9] | Higher (more stable) | Higher (more stable) | ~160 |

| Detonation Velocity (km/s) | High | High (~8.5)[2] | High | ~8.7 |

| Key Insight | Higher energy content but lower thermal stability due to the weaker N-NO₂ bond.[9][19] | Good balance of performance and stability. A promising insensitive explosive.[2] | Symmetrical structure can lead to favorable crystal packing and density. | High performance but more sensitive than DNI isomers. |

Note: The values presented are representative and can vary based on the specific computational level of theory.

Conclusion and Future Outlook

The computational chemistry workflows detailed in this guide provide a validated, efficient, and insightful approach to the study of dinitroimidazole-based energetic materials. By systematically calculating fundamental properties such as heat of formation, bond dissociation energy, and electrostatic potential, researchers can accurately predict detonation performance and stability. This in silico screening process allows for the rational design of novel molecules, prioritizing candidates with superior performance and enhanced safety profiles for experimental synthesis. The synergy between computational prediction and experimental validation is the cornerstone of modern materials science, accelerating the development of the next generation of advanced energetic materials.[22][23]

References

- 1. Theoretical studies on dynamic properties and intermolecular interactions of this compound crystals with different impurity defects - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. US5387297A - this compound- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 5. Potential radiosensitizing agents. Dinitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A computational study of imidazole, 4-nitroimidazole, 5-nitroimidazole and 4,5-dinitroimidazole-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitivity and performance of azole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, single crystal structure and performance of N-substituted derivatives of dinitroimidazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 20. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Insight into melting point differences of dinitroimidazoles and dinitropyrazoles from the perspective of intermolecular interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Theoretical Studies of 2,4-Dinitroimidazole Crystal Properties

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2,4-Dinitroimidazole (2,4-DNI) is a high-energy-density material (HEDM) that has garnered significant interest due to its favorable combination of explosive power and insensitivity to external stimuli such as impact and friction.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the crystal properties of 2,4-DNI. As a Senior Application Scientist, the focus of this document is not merely to present data, but to elucidate the causal relationships behind the choice of theoretical approaches and to provide a self-validating framework for understanding the material's behavior at a molecular level. We will delve into the electronic, mechanical, and vibrational properties, as well as the thermal decomposition and detonation characteristics of the 2,4-DNI crystal, as predicted by first-principles calculations and molecular dynamics simulations. This guide is intended to serve as a valuable resource for researchers in the fields of energetic materials, computational chemistry, and materials science.

Introduction: The Significance of this compound

The quest for advanced energetic materials that offer both high performance and enhanced safety is a perpetual challenge in modern science and technology. This compound (C₃H₂N₄O₄) has emerged as a promising candidate in this pursuit. It is recognized for its excellent thermal stability and impact insensitivity, which are superior to those of conventional explosives like RDX and HMX.[1] The performance of 2,4-DNI is estimated to be approximately 30% better than that of triaminotrinitrobenzene (TATB), a widely used insensitive high explosive.[1]

The unique properties of 2,4-DNI are intrinsically linked to its crystal structure and the intricate network of intermolecular interactions within the solid state. Theoretical and computational studies provide an indispensable toolkit for probing these properties at the atomic scale, offering insights that are often difficult or hazardous to obtain through experimental means alone. This guide will explore the theoretical frameworks used to unravel the multifaceted properties of the 2,4-DNI crystal.

Theoretical Methodologies: A Scientist's Perspective

The selection of an appropriate theoretical method is paramount to accurately predicting the properties of a crystalline material like 2,4-DNI. The choice is dictated by a balance between computational cost and the desired accuracy for the property of interest.

Density Functional Theory (DFT): The Workhorse for Ground-State Properties

Density Functional Theory (DFT) has become the cornerstone of computational materials science for its ability to provide reliable predictions of ground-state electronic and structural properties. The fundamental premise of DFT is that the total energy of a system is a unique functional of its electron density.

From a practical standpoint, the choice of the exchange-correlation functional is critical. For molecular crystals like 2,4-DNI, where van der Waals interactions play a crucial role in cohesion, standard functionals like the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization are often augmented with dispersion corrections, such as the Grimme scheme (DFT-D).[2] This approach ensures that the weak intermolecular forces that govern the crystal packing and density are adequately described.

-

Structural Input: Begin with the experimentally determined crystal structure of 2,4-DNI, which crystallizes in the orthorhombic Pbca space group.[3]

-

Geometry Optimization: Perform a full geometry optimization of the unit cell and atomic positions to find the minimum energy configuration. This step is crucial to ensure that the calculated properties correspond to the relaxed, stable crystal structure.

-

Property Calculation: Following optimization, perform single-point energy calculations to determine electronic properties such as the band structure and density of states. Mechanical properties are derived from the calculation of elastic constants, which involves applying small strains to the optimized crystal lattice and calculating the resulting stress.

-

Vibrational Analysis: Calculate the phonon dispersion and vibrational frequencies to predict the infrared (IR) and Raman spectra of the crystal.

Caption: A typical workflow for DFT calculations of 2,4-DNI crystal properties.

Molecular Dynamics (MD): Unveiling Thermal Behavior and Decomposition

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of materials, such as their response to temperature and the mechanisms of thermal decomposition. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of atomic trajectories over time.

For energetic materials, reactive force fields (like ReaxFF) are often employed in MD simulations.[4][5] These force fields can dynamically model the formation and breaking of chemical bonds, which is essential for simulating chemical reactions like decomposition and detonation.

-

System Setup: Construct a supercell of the 2,4-DNI crystal containing a sufficient number of molecules to be representative of the bulk material.

-

Equilibration: Equilibrate the system at a desired temperature and pressure using a suitable thermostat and barostat (e.g., Nosé-Hoover) to bring the system to a stable thermodynamic state.

-

Production Run: Run the simulation for a sufficiently long time to observe the desired phenomena. For thermal decomposition, this may involve heating the system to high temperatures to accelerate the reactions.

-

Analysis: Analyze the trajectories of the atoms to identify the initial decomposition steps, intermediate species, and final products.

Caption: Workflow for a ReaxFF-MD simulation of 2,4-DNI thermal decomposition.

Theoretical Predictions of this compound Crystal Properties

This section presents a curated summary of the key properties of the 2,4-DNI crystal as predicted by theoretical studies, with a focus on data that can be validated against experimental findings.

Crystal and Electronic Structure

First-principles calculations confirm that the 2,4-DNI crystal belongs to the orthorhombic space group Pbca, which is in good agreement with experimental data.[2][3] The calculated structural parameters from a study by Wu et al. (2025) are presented in the table below, showing excellent agreement with experimental values.[2]

| Property | Theoretical (GGA-PBE + Grimme)[2] | Experimental |

| Space Group | Pbca | Pbca |

| a (Å) | 10.13 | 10.08 |

| b (Å) | 10.25 | 10.20 |

| c (Å) | 10.45 | 10.40 |

| Volume (ų) | 1084.5 | 1070.4 |

| Density (g/cm³) | 1.82 | 1.84 |

The electronic band structure of 2,4-DNI, as calculated by DFT, reveals it to be an insulator with a significant band gap. The valence band is primarily composed of orbitals from the imidazole ring and the nitro groups, while the conduction band is dominated by the antibonding orbitals of the nitro groups. The size of the band gap is a crucial indicator of the material's sensitivity; a larger band gap generally correlates with lower sensitivity to initiation.

Mechanical Properties

The mechanical properties of an energetic material are critical for its processing, handling, and performance. Theoretical calculations provide a means to determine the elastic constants of the crystal, from which important mechanical moduli can be derived using the Voigt-Reuss-Hill approximation.[2]

| Property | Theoretical (GGA-PBE + Grimme)[2] |

| Bulk Modulus (B) (GPa) | 14.2 |

| Shear Modulus (G) (GPa) | 6.1 |

| Young's Modulus (E) (GPa) | 15.6 |

| Poisson's Ratio (ν) | 0.28 |

The calculated mechanical properties provide insights into the stiffness, rigidity, and ductility of the 2,4-DNI crystal. This data is invaluable for multiscale modeling of the material's response to mechanical shock and for understanding its mechanical failure modes.

Vibrational Properties

Theoretical calculations of the vibrational spectra (IR and Raman) of 2,4-DNI provide a detailed fingerprint of the molecule's vibrational modes. These theoretical spectra can be compared with experimental measurements to validate the computational model and to aid in the interpretation of experimental data. The vibrational modes associated with the nitro groups are of particular interest, as they are often implicated in the initial stages of decomposition.

Thermal Decomposition and Detonation Properties

Molecular dynamics simulations using reactive force fields have shed light on the initial steps of the thermal decomposition of 2,4-DNI. These simulations suggest that the primary decomposition pathway involves the cleavage of the C–NO₂ bond.[3] This is a common decomposition mechanism for many nitroaromatic and nitroamine energetic materials.

The prediction of detonation properties, such as detonation velocity (D) and detonation pressure (P), is a key objective of theoretical studies. These properties can be estimated using empirical methods, such as the Kamlet-Jacobs equations, which rely on the calculated density and heat of formation of the material.[6] More advanced methods involve direct simulation of the detonation process using reactive molecular dynamics. While specific first-principles predictions for 2,4-DNI are still emerging, it is widely reported to have a detonation performance significantly better than TATB and comparable to RDX.[1]

Conclusion and Future Outlook

Theoretical and computational studies have proven to be invaluable in elucidating the fundamental properties of the this compound crystal. These methods provide a robust framework for understanding the relationships between the crystal structure, electronic properties, mechanical behavior, and energetic performance of this important material. The synergy between theoretical predictions and experimental validation is crucial for the continued development of safer and more effective energetic materials.

Future theoretical work should focus on more advanced simulations of the detonation process to provide more accurate predictions of detonation properties. Additionally, multiscale modeling approaches that bridge the gap from the atomic scale to the macroscopic level will be essential for predicting the performance of 2,4-DNI in realistic applications.

References

- 1. US5387297A - this compound- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 2. First-principles calculations of structural, mechanical and electronic properties of erythritol tetranitrate, 2,4-dinitro- 1H-imidazole, 5-amino- 3,4-dinitro- 1H-pyrazole, 1,1'-dinitro- 3,3'-azo- 1,2,4-triazole, 1-(4-Nitro- 1H-pyrazol- 3-yl)- 1H-tetrazole and ammonium dinitroguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical studies on dynamic properties and intermolecular interactions of this compound crystals with different impurity defects - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PREDICTION OF DETONATION PERFORMANCE AND STABILITY OF NEW CLASS HIGH ENERGETIC MATERIALS | Archibald Reiss Days [eskup.kpu.edu.rs]

Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of 2,4-Dinitroimidazole

Abstract & Introduction

2,4-Dinitroimidazole (2,4-DNI) is a heterocyclic energetic material of significant interest due to its favorable combination of explosive performance and notable insensitivity to physical stimuli such as impact and friction.[1] Its excellent thermal stability further distinguishes it from many conventional secondary explosives.[1] These properties make it a candidate for various applications, including insensitive melt-castable explosive formulations. The synthesis of 2,4-DNI is readily achievable in a laboratory setting from inexpensive starting materials, proceeding through a stable intermediate.[1]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology follows a well-established two-step process: the initial N-nitration of 4-nitroimidazole to form 1,4-dinitroimidazole, followed by a thermal rearrangement to yield the desired C-nitrated product, this compound. The causality behind critical process parameters, safety protocols for handling energetic materials, and detailed characterization data are provided to ensure a reproducible and safe experimental outcome for researchers.

Synthesis Strategy & Rationale

The chosen synthetic pathway is predicated on its reliability, high yield, and the accessibility of the starting material, 4-nitroimidazole. Direct C-nitration at the 2-position of the imidazole ring is challenging under standard conditions.[2] Therefore, a more facile N-nitration is first performed, followed by a thermodynamically driven rearrangement.

-

Step 1: Nitration of 4-Nitroimidazole. The first step involves the nitration of 4-nitroimidazole using a potent nitrating mixture, typically fuming nitric acid in the presence of acetic anhydride. Acetic anhydride serves both as a solvent and a scavenger for water, generating the highly reactive acetyl nitrate species in situ, which facilitates the nitration at the N-1 position to form 1,4-dinitroimidazole (1,4-DNI). This reaction is highly exothermic and requires strict temperature control to prevent runaway side reactions.

-

Step 2: Thermal Rearrangement. The 1,4-DNI intermediate is less thermally stable than its 2,4-DNI isomer. By heating 1,4-DNI in a suitable high-boiling solvent (e.g., chlorobenzene) or by carefully heating the molten compound, a thermal rearrangement is induced.[1][3] This process involves the migration of the nitro group from the N-1 position to the C-2 position of the imidazole ring, yielding the more stable 2,4-DNI.

An alternative "one-pot" modification is also discussed, which avoids the isolation of the powdered 1,4-DNI intermediate. This can be advantageous for process safety and economy, particularly by minimizing handling of potentially allergenic intermediates in their dry, powdered form.[3]

Mandatory Safety Precautions

WARNING: This synthesis involves strong oxidizing acids and energetic nitro compounds. All operations must be conducted by trained personnel inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a face shield, safety glasses, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.

-

Explosion Hazard: this compound and its precursor 1,4-dinitroimidazole are energetic materials. Avoid friction, impact, and static discharge. Use glass or Teflon-coated equipment. Do not scrape the dried product with metal spatulas.

-